2-Phenyl-2-sulfanylethan-1-ol
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Overview
Description
2-Phenyl-2-sulfanylethan-1-ol is an organic compound with the molecular formula C8H10OS It is characterized by the presence of a phenyl group (C6H5) attached to a carbon atom, which is also bonded to a sulfanyl group (SH) and a hydroxyl group (OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-2-sulfanylethan-1-ol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with thiourea to form benzyl isothiocyanate, which is then hydrolyzed to yield this compound. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with formaldehyde, followed by the addition of hydrogen sulfide to introduce the sulfanyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-sulfanylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-Phenyl-2-sulfanylethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Phenyl-2-sulfanylethan-1-ol involves its interaction with various molecular targets and pathways. The sulfanyl group can form hydrogen bonds and interact with thiol-containing enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: Similar structure but lacks the sulfanyl group.
Thiophenol: Contains a sulfanyl group but lacks the hydroxyl group.
Benzyl Alcohol: Contains a phenyl group and a hydroxyl group but lacks the sulfanyl group.
Uniqueness
2-Phenyl-2-sulfanylethan-1-ol is unique due to the presence of both a sulfanyl group and a hydroxyl group attached to the same carbon atom. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-phenyl-2-sulfanylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBCKNGCMZQWDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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